Diphenyl(pyrrolidin-2-yl)methanol, also known as (S)-diphenyl(pyrrolidin-2-yl)methanol or (S)-α,α-diphenyl-2-pyrrolidinemethanol, is a chiral organic compound with the molecular formula and a molar mass of 253.34 g/mol. This compound appears as a white to off-white crystalline powder and is soluble in chloroform. It has a melting point range of 77-80 °C and a predicted pKa of approximately 13.15 .
The structure of diphenyl(pyrrolidin-2-yl)methanol features a pyrrolidine ring attached to a methanol group and two phenyl groups, contributing to its unique properties and reactivity. The compound is notable for its role in asymmetric synthesis, particularly in the reduction of ketones.
Research indicates that diphenyl(pyrrolidin-2-yl)methanol exhibits potential biological activities, particularly in the realm of pharmaceuticals. Its chiral nature allows for selective interactions with biological targets, making it a candidate for drug development. The compound has been investigated for its role as an intermediate in synthesizing various bioactive molecules .
Several methods have been developed for synthesizing diphenyl(pyrrolidin-2-yl)methanol:
Diphenyl(pyrrolidin-2-yl)methanol serves multiple applications:
Studies on diphenyl(pyrrolidin-2-yl)methanol focus on its interactions with various reagents and biological systems. Its ability to form stable complexes with boron-containing reagents has been extensively studied, showcasing its utility in catalysis and organic transformations . Additionally, research into its pharmacological interactions suggests potential therapeutic applications, although further studies are necessary to elucidate specific mechanisms of action.
Diphenyl(pyrrolidin-2-yl)methanol shares structural and functional similarities with several related compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(S)-α,α-Diphenylprolinol | C17H19NO | Used as a chiral catalyst in asymmetric synthesis |
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol | C17H19NO | Enantiomer with similar applications |
Diphenyl(2-pyrrolidinyl)methanol | C17H19NO | Similar structure but different stereochemistry |
These compounds highlight the uniqueness of diphenyl(pyrrolidin-2-yl)methanol due to its specific stereochemistry and reactivity profile that differentiates it from other related molecules.
The discovery of diphenyl(pyrrolidin-2-yl)methanol traces back to the late 20th century, when asymmetric synthesis emerged as a critical frontier in organic chemistry. Early work by Corey et al. in 1987 highlighted its utility as a precursor to the Corey-Bakshi-Shibata (CBS) reagent, a 1,3,2-oxazaborolidine catalyst pivotal for ketone reductions. The compound’s synthesis was first detailed through Grignard reactions involving L-proline derivatives and phenylmagnesium halides, yielding enantiomerically pure material. By the 1990s, its role expanded to catalyze additions of dialkylzinc reagents to aldehydes, achieving enantiomeric excesses (ee) up to 93%.
Diphenyl(pyrrolidin-2-yl)methanol’s significance lies in its ability to induce high enantioselectivity across diverse reactions. For example, its oxazaborolidine derivatives facilitate the borane-mediated reduction of ketones, producing secondary alcohols with >99% ee. The compound’s chiral pyrrolidine core and bulky diphenyl groups create a sterically hindered environment, which governs the stereochemical outcome of nucleophilic additions and cyclizations. Recent applications include asymmetric epoxidations of α-substituted acroleins, where it achieves quaternary carbon centers with 95% ee.
The IUPAC name for the (S)-enantiomer is (S)-α,α-diphenyl-2-pyrrolidinemethanol (CAS: 112068-01-6). Structurally, it belongs to the prolinol family—a class of amino alcohols derived from proline. The molecule features a pyrrolidine ring with a hydroxydiphenylmethyl group at the 2-position. The absolute (S)-configuration at this chiral center is critical for its catalytic activity, as demonstrated by the inferior performance of its (R)-counterpart in enantioselective reductions.
Table 1: Key Structural and Physicochemical Properties
Current research aims to address limitations in catalyst stability and substrate scope. For instance, CBS oxazaborolidines derived from diphenylprolinol are hygroscopic and require in situ preparation. Recent efforts focus on immobilizing the catalyst on mesoporous silica to enhance recyclability. Additionally, while the compound excels in ketone reductions, its application to less-activated substrates (e.g., aliphatic aldehydes) remains underexplored. Mechanistic studies to elucidate non-covalent interactions (e.g., π-stacking) in transition states are also ongoing.
Diphenyl(pyrrolidin-2-yl)methanol, with the systematic name diphenyl(pyrrolidin-2-yl)methanol, possesses the molecular formula C₁₇H₁₉NO (Table 1). The molecular weight is 253.34 g/mol when calculated using standard atomic masses [1] [3]. Experimental mass spectrometry data corroborates this value, with a monoisotopic mass of 253.146664 Da and an average mass of 253.345 Da [3]. The structural complexity arises from the fusion of a pyrrolidine heterocycle, two phenyl rings, and a hydroxymethyl group, which collectively contribute to its stereochemical and conformational diversity.
Table 1: Molecular formula and weight data
Property | Value | Source |
---|---|---|
Molecular formula | C₁₇H₁₉NO | [1] [2] [3] |
Calculated molecular weight | 253.34 g/mol | [1] |
Monoisotopic mass | 253.146664 Da | [3] |
Average mass | 253.345 Da | [3] |
The molecule contains a single stereogenic center at the C2 position of the pyrrolidine ring, which is bonded to the hydroxymethyl group and two phenyl substituents. This configuration confers chirality, resulting in two enantiomers: (R)-diphenyl(pyrrolidin-2-yl)methanol and (S)-diphenyl(pyrrolidin-2-yl)methanol [2] [3].
The absolute configuration of the enantiomers has been resolved using X-ray crystallography and chiral chromatography. For example, the (R)-enantiomer exhibits a specific optical rotation of [α]²⁰/D +69° (c = 3 in chloroform), while the (S)-enantiomer displays a corresponding negative rotation [2]. Single-crystal X-ray diffraction studies of related compounds, such as α-D2PV hydrochloride, have validated methodologies for assigning configurations in structurally analogous systems [5].
The molecule’s conformational flexibility is governed by exocyclic bond rotations and steric interactions between the geminal diaryl groups.
The pyrrolidine ring adopts a puckered conformation, with the hydroxymethyl group occupying either a pseudo-equatorial or pseudo-axial position. Nuclear magnetic resonance (NMR) studies reveal three dominant conformers (Figure 1):
These conformers interconvert via low-energy barriers (<5 kcal/mol), as demonstrated by density functional theory (DFT) calculations [4].
The geminal diphenyl groups impose significant steric hindrance, restricting rotation about the C(pyrrolidine)-C(methanol) bond. This steric bulk:
Table 2: Relative stability of conformers
Conformer | Relative Energy (kcal/mol) | Population (%) |
---|---|---|
sc-exo | 0.0 | 62 |
sc-endo | 1.2 | 28 |
ap | 2.8 | 10 |
In catalytic applications, the (R)-enantiomer exhibits pronounced facial selectivity due to its preferential adoption of the sc-exo conformation. This orientation exposes the Re face of the pyrrolidine ring to electrophilic substrates, enabling enantioselective transformations. For instance, in the asymmetric synthesis of α-arylcyclohexenones, the catalyst’s si face directs the aldehyde’s approach, achieving up to 99% enantiomeric excess (ee) [4]. The steric bulk of the diphenyl groups further enforces this selectivity by shielding the alternative face from reactant access.
Diphenyl(pyrrolidin-2-yl)methanol exists as a white to off-white crystalline solid at room temperature [1] [2]. The compound demonstrates well-defined thermal transitions with specific melting point characteristics that vary slightly between the different stereoisomeric forms.
The (S)-enantiomer of diphenyl(pyrrolidin-2-yl)methanol exhibits a melting point range of 76.6-77.9°C [3], while alternative sources report values between 77-80°C [1] [4] [2]. The (R)-enantiomer shows a similar melting point range of 77-80°C [5] [6], with some commercial sources reporting 76-78°C [7]. The racemic mixture displays melting points between 80-81°C [8]. These slight variations in melting points between enantiomers reflect the different crystal packing arrangements that can occur with chiral compounds.
Form | Melting Point Range (°C) | References |
---|---|---|
(S)-enantiomer | 76.6-77.9 | [3] |
(S)-enantiomer | 77-80 | [1] [4] [2] |
(R)-enantiomer | 77-80 | [5] [6] |
(R)-enantiomer | 76-78 | [7] |
Racemic mixture | 80-81 | [8] |
The compound demonstrates thermal stability under normal storage conditions, with recommended storage temperatures between 2-8°C for optimal preservation [7]. At elevated temperatures, the compound maintains structural integrity up to its melting point, with decomposition temperatures not reported in available literature [9]. The phase behavior indicates a direct solid-to-liquid transition without intermediate mesophases.
Diphenyl(pyrrolidin-2-yl)methanol exhibits favorable solubility characteristics in various organic solvents, which is attributed to its amphiphilic nature containing both hydrophobic aromatic rings and a hydrophilic alcohol functionality.
The compound shows excellent solubility in chloroform, described as "almost transparency in chloroform" [5] and "soluble in chloroform" [1] [2]. This high solubility in chlorinated solvents makes chloroform the preferred medium for nuclear magnetic resonance spectroscopy studies and optical rotation measurements.
Alcoholic solvents also provide good dissolution properties. The compound is readily soluble in methanol, as evidenced by its use in optical rotation measurements where concentrations of 3 mg/mL are easily achieved [1] [2]. Ethanol serves as another suitable solvent, with the compound showing good solubility characteristics [10].
Dichloromethane represents another excellent solvent choice for diphenyl(pyrrolidin-2-yl)methanol [10]. This solvent is frequently employed in synthetic procedures and purification processes due to the compound's high solubility and the solvent's moderate boiling point.
Solvent | Solubility Characteristics | Applications |
---|---|---|
Chloroform | Excellent solubility | NMR spectroscopy, optical rotation measurements |
Methanol | Good solubility | Optical rotation measurements, recrystallization |
Ethanol | Good solubility | General dissolution, synthetic procedures |
Dichloromethane | Excellent solubility | Synthetic procedures, purification |
The polar protic solvents such as water show limited solubility due to the predominance of hydrophobic diphenyl groups in the molecular structure. Petroleum ether serves as an anti-solvent in recrystallization procedures, confirming its poor solvating ability for this compound [3].
Diphenyl(pyrrolidin-2-yl)methanol provides characteristic nuclear magnetic resonance signatures that enable structural confirmation and stereochemical assignment. The spectral data reveals distinct patterns for both proton and carbon environments.
¹H NMR Spectral Assignments
The proton nuclear magnetic resonance spectrum of (S)-diphenyl(pyrrolidin-2-yl)methanol in deuterated chloroform displays well-resolved signals across the aromatic and aliphatic regions [3]. The aromatic protons of the diphenyl system generate complex multipicity patterns in the range of 7.15-7.59 ppm. Specifically, the spectrum shows signals at 7.59 ppm (d, J = 7.6 Hz, 2H) and 7.51 ppm (d, J = 7.6 Hz, 2H) corresponding to the ortho-protons of the phenyl rings [3]. The meta and para aromatic protons appear as overlapping multiplets between 7.15-7.34 ppm [3].
The pyrrolidine ring system contributes characteristic aliphatic signals. The proton at the 2-position of the pyrrolidine ring, adjacent to the tertiary alcohol carbon, resonates as a triplet at 4.28 ppm (J = 7.6 Hz, 1H) [3]. The remaining pyrrolidine protons appear in the aliphatic region between 1.54-3.04 ppm, with the N-CH₂ protons showing distinct chemical shift values due to the electron-withdrawing effect of the nitrogen atom [3].
¹³C NMR Spectral Assignments
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of diphenyl(pyrrolidin-2-yl)methanol [3]. The aromatic carbon region displays signals between 125.5-148.1 ppm, with the quaternary carbon of the tertiary alcohol appearing as the most deshielded signal due to its attachment to the electronegative oxygen atom and the pyrrolidine nitrogen [3].
The specific carbon assignments for (S)-diphenyl(pyrrolidin-2-yl)methanol include signals at 148.1, 145.4, 128.2, 127.9, 126.5, 126.4, 125.8, and 125.5 ppm for the aromatic carbons [3]. The pyrrolidine ring carbons resonate in the aliphatic region with the C-2 carbon appearing at 64.5 ppm, reflecting its α-position to both nitrogen and the tertiary alcohol center [3]. The remaining pyrrolidine carbons generate signals at 46.7, 26.3, and 25.5 ppm [3].
Carbon Position | Chemical Shift (ppm) | Multiplicity/Environment |
---|---|---|
Tertiary alcohol | 148.1 | Quaternary carbon |
Aromatic carbons | 145.4, 128.2, 127.9, 126.5, 126.4, 125.8, 125.5 | Aromatic region |
Pyrrolidine C-2 | 64.5 | Adjacent to N and quaternary C |
Pyrrolidine CH₂ | 46.7, 26.3, 25.5 | Aliphatic ring carbons |
Two-Dimensional NMR Techniques
While specific two-dimensional nuclear magnetic resonance data for diphenyl(pyrrolidin-2-yl)methanol is limited in the surveyed literature, the molecular structure is amenable to standard 2D NMR experiments. Correlation spectroscopy (COSY) experiments would reveal scalar coupling relationships between adjacent protons in both the aromatic and pyrrolidine regions. Heteronuclear single quantum coherence (HSQC) spectroscopy would establish direct carbon-proton correlations, confirming the assignments of the quaternary alcohol carbon and the pyrrolidine ring positions. Nuclear Overhauser effect spectroscopy (NOESY) would provide spatial proximity information crucial for conformational analysis of the pyrrolidine ring and the relative orientation of the diphenyl groups.
The infrared and Raman spectroscopic characteristics of diphenyl(pyrrolidin-2-yl)methanol reflect the vibrational modes associated with its functional groups, including the tertiary alcohol, secondary amine, and aromatic systems.
Infrared Spectroscopic Analysis
The infrared spectrum of diphenyl(pyrrolidin-2-yl)methanol displays characteristic absorption bands corresponding to the major functional groups present in the molecule. The broad absorption band in the region of 3200-3600 cm⁻¹ is attributed to the overlapping O-H stretching vibration of the tertiary alcohol and the N-H stretching vibration of the secondary amine functionality [11]. These hydrogen-bonding capable groups can form intramolecular interactions, leading to broadened and shifted absorption features compared to isolated functional groups.
The aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, characteristic of phenyl ring systems [12]. The aliphatic C-H stretching modes of the pyrrolidine ring generate absorptions in the 2800-3000 cm⁻¹ range [12]. These regions provide fingerprint information for the presence of both aromatic and saturated hydrocarbon environments.
The aromatic C=C stretching vibrations produce characteristic bands in the 1450-1600 cm⁻¹ region [12] [13]. Multiple bands are expected in this region due to the presence of two phenyl rings and their various stretching modes. The pyrrolidine ring C-C and C-N stretching vibrations contribute to absorptions in the 1000-1300 cm⁻¹ region [12].
Raman Spectroscopic Characteristics
Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes and aromatic ring vibrations. The diphenyl system in diphenyl(pyrrolidin-2-yl)methanol would exhibit characteristic Raman active modes similar to those observed in related diphenyl compounds [14]. The aromatic ring breathing modes typically appear in the 1000-1100 cm⁻¹ region, while the aromatic C=C stretching modes generate strong Raman signals in the 1500-1600 cm⁻¹ region [14] [15].
The symmetrical stretching modes of the diphenyl system are expected to show strong Raman activity. Previous studies on diphenyl compounds have identified characteristic frequencies at 990, 1023, 1280, 1544, 1584, and 1603 cm⁻¹ [14]. The pyrrolidine ring vibrations contribute to the lower frequency region of the Raman spectrum, with ring deformation and C-N stretching modes appearing below 1000 cm⁻¹.
Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |
---|---|---|
O-H/N-H stretch | 3200-3600 | Weak activity |
Aromatic C-H stretch | 3000-3100 | 3000-3100 |
Aliphatic C-H stretch | 2800-3000 | 2800-3000 |
Aromatic C=C stretch | 1450-1600 | 1500-1600 (strong) |
Ring breathing modes | 1000-1100 | 1000-1100 (strong) |
C-N stretch | 1000-1300 | 1000-1300 |
The acid-base behavior of diphenyl(pyrrolidin-2-yl)methanol is dominated by the secondary amine functionality within the pyrrolidine ring, which serves as the primary basic site in the molecule. The tertiary alcohol group exhibits minimal acid-base character under normal aqueous conditions.
Basicity of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen atom acts as a Brønsted base, capable of accepting protons to form the corresponding ammonium cation. Computational predictions using density functional theory methods provide an estimated pKa value of 13.15 ± 0.29 for the conjugate acid of diphenyl(pyrrolidin-2-yl)methanol [1] [2] [5]. This predicted value indicates a moderately basic nitrogen center, consistent with typical secondary amine pKa values.
The electron-donating character of the pyrrolidine ring enhances the basicity compared to primary amines, while the electron-withdrawing effects of the adjacent diphenylmethanol substituent moderately reduce the electron density on the nitrogen atom. This electronic environment results in a pKa value that balances these competing effects.
Structural Factors Affecting Basicity
The positioning of the diphenylmethanol group at the 2-position of the pyrrolidine ring introduces significant steric hindrance around the nitrogen atom. This steric crowding can affect both the approach of protonating species and the stability of the resulting ammonium cation. The bulky diphenyl substituent may contribute to the observed pKa value by creating a less accessible basic site.
Intramolecular hydrogen bonding between the alcohol hydroxyl group and the nitrogen lone pair electrons may occur, particularly in conformations where these groups achieve appropriate spatial proximity. Such interactions would reduce the effective basicity of the nitrogen atom by partially coordinating the lone pair electrons [16].
Solvent Effects on Ionization
The acid-base behavior of diphenyl(pyrrolidin-2-yl)methanol shows significant solvent dependence. In aqueous media, the hydrophobic diphenyl groups may influence the solvation of both the neutral molecule and its protonated form. The amphiphilic nature of the compound suggests that ionization behavior may be affected by aggregation phenomena in aqueous solutions.
In organic solvents, the ionization equilibria shift considerably due to reduced stabilization of ionic species. Studies in acetonitrile have examined the basicity of related pyrrolidine derivatives, providing context for understanding the ionization behavior in non-aqueous media [17].
Parameter | Value | Method |
---|---|---|
Predicted pKa | 13.15 ± 0.29 | DFT calculation |
Basic site | Pyrrolidine nitrogen | Structural analysis |
Acid site | Tertiary alcohol (weak) | Structural analysis |